molecular formula C19H15N3O2S B10994514 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B10994514
M. Wt: 349.4 g/mol
InChI Key: JLDANXOZXDLZRW-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that combines an indole and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Derivative: Starting with indole, acetylation is performed using acetic anhydride in the presence of a catalyst like sulfuric acid to yield 3-acetylindole.

    Formation of the Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Coupling Reaction: The final step involves coupling the 3-acetylindole with the benzothiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetylindole can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced alcohol derivatives of the acetyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its indole and benzothiazole moieties are known to interact with various biological targets, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as pharmaceuticals. The indole structure is a common motif in many drugs, and the benzothiazole ring can enhance binding affinity and specificity to biological targets.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions, while the benzothiazole ring might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Lacks the benzothiazole moiety, making it less complex.

    N-(1H-indol-3-ylmethyl)-1,3-benzothiazol-2-amine: Similar structure but with different functional groups.

    3-acetyl-1H-indole: Contains only the indole moiety with an acetyl group.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide is unique due to the combination of the indole and benzothiazole rings, which can provide a diverse range of chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H15N3O2S/c1-12(23)14-10-22(16-8-4-2-6-13(14)16)11-18(24)21-19-20-15-7-3-5-9-17(15)25-19/h2-10H,11H2,1H3,(H,20,21,24)

InChI Key

JLDANXOZXDLZRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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